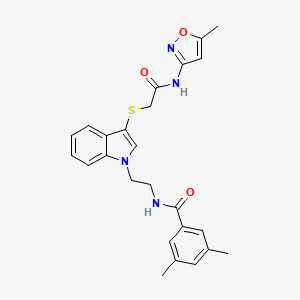
1-(4-Cyclopropylpiperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclopropylpiperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one, commonly known as CPP, is a synthetic compound that belongs to the family of cathinones, which are psychoactive substances. CPP is a popular research chemical that has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
CPP has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, CPP has been shown to act as a selective dopamine transporter inhibitor, which means it can increase the levels of dopamine in the brain. This property makes CPP a potential candidate for the treatment of Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD).
In pharmacology, CPP has been studied for its potential use as a pharmacological tool to study the dopamine system. CPP has been shown to induce hyperactivity and stereotypy in rodents, which are behaviors that are associated with the activation of the dopamine system. This property makes CPP a useful tool to study the role of dopamine in behavior and cognition.
In medicinal chemistry, CPP has been studied for its potential use as a lead compound to develop new drugs that target the dopamine system. CPP has a unique chemical structure that makes it a potential starting point for the design of new drugs that can selectively target the dopamine transporter.
Mecanismo De Acción
CPP acts as a selective dopamine transporter inhibitor, which means it can increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. By inhibiting the reuptake of dopamine, CPP can increase the levels of dopamine in the synaptic cleft, which can lead to increased activation of dopamine receptors.
Biochemical and Physiological Effects
CPP has been shown to induce hyperactivity and stereotypy in rodents, which are behaviors that are associated with the activation of the dopamine system. CPP has also been shown to increase locomotor activity, which is a measure of motor function. These effects are consistent with the known effects of dopamine on behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP has several advantages for lab experiments. It has a unique chemical structure that makes it a potential starting point for the design of new drugs that can selectively target the dopamine transporter. CPP is also a useful tool to study the role of dopamine in behavior and cognition. However, CPP has some limitations as well. It is a psychoactive substance that can induce hyperactivity and stereotypy in rodents, which can confound the interpretation of behavioral experiments.
Direcciones Futuras
There are several future directions for the study of CPP. One direction is the development of new drugs that target the dopamine transporter based on the chemical structure of CPP. Another direction is the use of CPP as a pharmacological tool to study the role of dopamine in behavior and cognition. Finally, the study of the biochemical and physiological effects of CPP can lead to a better understanding of the dopamine system and its role in health and disease.
Métodos De Síntesis
CPP can be synthesized by reacting 4-cyclopropylpiperidin-1-amine with 3,4-dimethylphenylacetone in the presence of a reducing agent such as sodium borohydride. This method was first reported in 2011 by the research group of David E. Nichols, who is a renowned chemist and pharmacologist.
Propiedades
IUPAC Name |
1-(4-cyclopropylpiperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-14-3-4-16(13-15(14)2)5-8-19(21)20-11-9-18(10-12-20)17-6-7-17/h3-4,13,17-18H,5-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLLAKNJARANAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)C3CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropylpiperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-(trifluomethyl)phenyl)amino)formamide](/img/structure/B2366832.png)
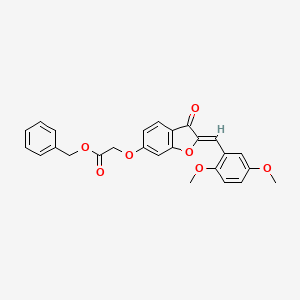
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2366834.png)
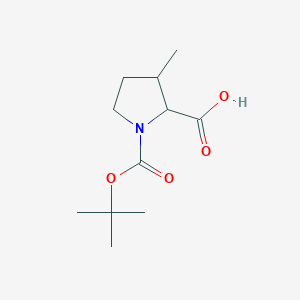
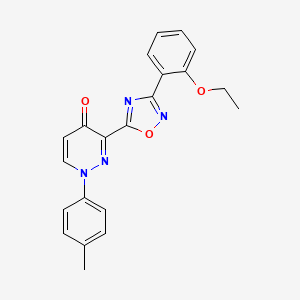
![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one](/img/structure/B2366838.png)

![2-{[1-(2-oxo-2,3-dihydro-1H-imidazole-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2366844.png)

![2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2366847.png)

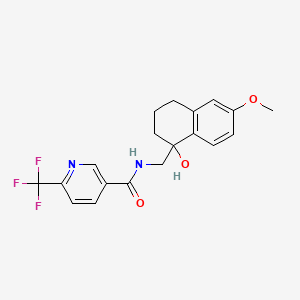
![3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2366852.png)
